

# Application Note: Quantification of Oxazolidinones in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Ozolinone

Cat. No.: B10784807

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## Introduction

Oxazolidinones, such as linezolid, tedizolid, and contezolid, are a critical class of antibiotics effective against multi-drug resistant gram-positive pathogens. Therapeutic drug monitoring (TDM) of these agents is crucial to ensure efficacy while minimizing toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of linezolid, tedizolid, and contezolid in human plasma. The method is suitable for pharmacokinetic studies and routine TDM.

## Principle

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

## Materials and Reagents

- Linezolid, Tedizolid, Contezolid, and appropriate internal standard (e.g., Voriconazole-d3 or Linezolid-d3) reference standards.
- LC-MS grade acetonitrile, methanol, and water.

- Formic acid ( $\geq 99\%$  purity).
- Ammonium acetate.
- Human plasma (drug-free).

## Equipment

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer.
- Microcentrifuge.
- Vortex mixer.
- Analytical balance.
- Calibrated pipettes.

## Experimental Protocols

### Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions at various concentrations.
- Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).

### Sample Preparation (Protein Precipitation)

- To 50  $\mu\text{L}$  of plasma sample (calibration standard, QC, or unknown), add 200  $\mu\text{L}$  of the internal standard working solution (e.g., 250 ng/mL in acetonitrile/methanol 1:1, v/v).<sup>[1]</sup>

- Vortex the mixture for 1 minute to precipitate proteins.[2]
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
- Transfer 100  $\mu$ L of the supernatant to a new tube and mix with 200  $\mu$ L of 50% acetonitrile containing 0.1% formic acid.[1]
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

### Chromatographic Conditions

A C18 analytical column (e.g., 100 x 2.1 mm, 3.5  $\mu$ m) is used for chromatographic separation.  
[1]

- Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% formic acid.
- Mobile Phase B: 5 mM Ammonium Acetate in 90% acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- Column Temperature: Ambient or controlled (e.g., 40°C).
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for re-equilibration.

### Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

- Ion Source Temperature: 350°C.
- Capillary Voltage: 4000 V.
- Nebulizer Pressure: 30 psi.

- MRM Transitions: Specific precursor to product ion transitions are monitored for each analyte and the internal standard.

## Data Presentation

**Table 1: LC-MS/MS Method Parameters for Oxazolidinone Quantification**

Parameter	Linezolid	Tedizolid	Contezolid	Internal Standard (Voriconazole-d3)
Precursor Ion (m/z)	338.14	371.0	409.15	Dependent on IS used
Product Ion (m/z)	162.8	343.1	269.14	Dependent on IS used
Linearity Range (ng/mL)	50.0 - 15,000.0	25.0 - 7500.0	50.0 - 15,000.0	N/A
Correlation Coefficient (R <sup>2</sup> )	> 0.993	> 0.993	> 0.993	N/A

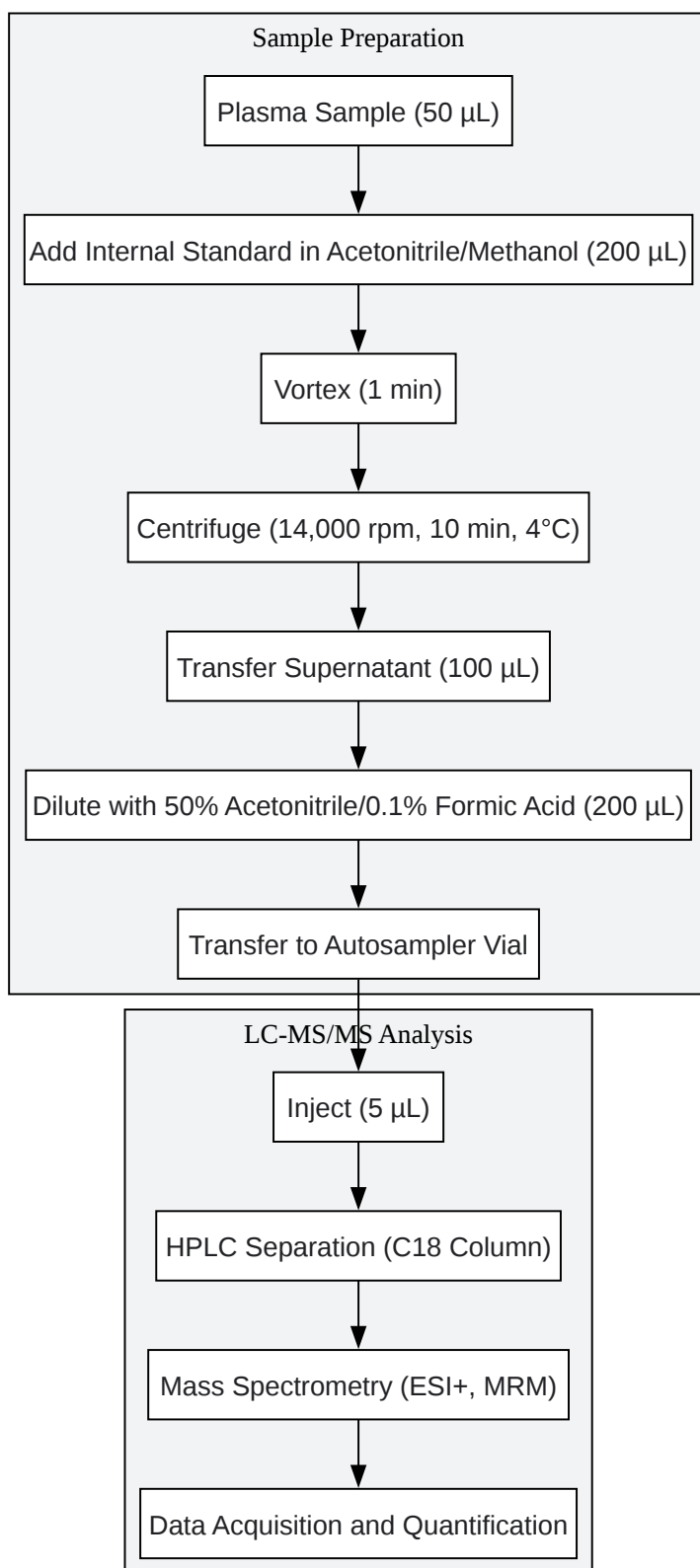
**Table 2: Method Validation Summary**

Parameter	Result
Intra-day Precision (%CV)	≤ 8.89%
Inter-day Precision (%CV)	≤ 7.20%
Intra-day Accuracy (%)	-5.71% to 2.01%
Inter-day Accuracy (%)	-1.63% to -1.19%
Recovery (%)	94.4% to 104.2%
Matrix Effect (%CV)	< 3.6%

## Stability

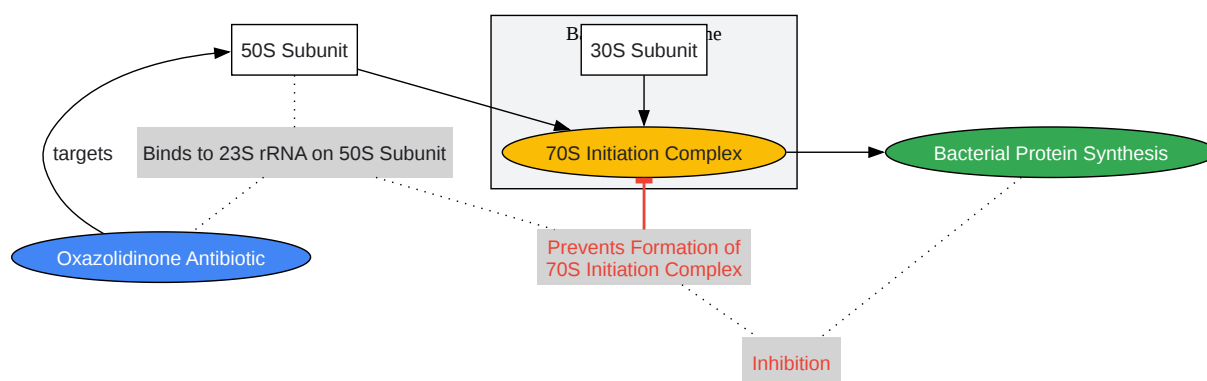
Analytes have been shown to be stable under various conditions, including short-term at room temperature (8 hours), long-term at -80°C (up to 40 days), and after multiple freeze-thaw cycles.

## Visualizations



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Caption: Experimental workflow for oxazolidinone quantification in plasma.



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## References

- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
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